molecular formula C18H19N3O2S B11448204 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11448204
M. Wt: 341.4 g/mol
InChI Key: MIBFCMZXSTZEII-UHFFFAOYSA-N
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Description

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of methoxyphenyl groups and a carbothioamide moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(4-methoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione: Similar structure but with a thiadiazine ring instead of a pyrazole ring.

    3,5-Bis(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione: Similar structure with ethoxy groups instead of methoxy groups.

Uniqueness

3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific combination of methoxyphenyl groups and a carbothioamide moiety

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C18H19N3O2S/c1-22-14-7-3-12(4-8-14)16-11-17(21(20-16)18(19)24)13-5-9-15(23-2)10-6-13/h3-10,17H,11H2,1-2H3,(H2,19,24)

InChI Key

MIBFCMZXSTZEII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=C(C=C3)OC

Origin of Product

United States

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